molecular formula C14H20ClNO B14177050 (2S)-4-tert-Butyl-2-(4-chlorophenyl)morpholine CAS No. 920798-79-4

(2S)-4-tert-Butyl-2-(4-chlorophenyl)morpholine

Cat. No.: B14177050
CAS No.: 920798-79-4
M. Wt: 253.77 g/mol
InChI Key: ILCXYZOBAAKUCE-CYBMUJFWSA-N
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Description

(2S)-4-tert-Butyl-2-(4-chlorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a tert-butyl group and a chlorophenyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-tert-Butyl-2-(4-chlorophenyl)morpholine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with tert-butylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethylene oxide to yield the desired morpholine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production methods often involve optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-tert-Butyl-2-(4-chlorophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

(2S)-4-tert-Butyl-2-(4-chlorophenyl)morpholine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the development of drugs for various diseases.

    Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4-tert-Butyl-2-(4-chlorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-4-benzyl-2-(4-phenylmethoxyphenyl)morpholine
  • (2S)-4-tert-Butyl-2-(4-methylphenyl)morpholine

Uniqueness

(2S)-4-tert-Butyl-2-(4-chlorophenyl)morpholine is unique due to the presence of both a tert-butyl group and a chlorophenyl group, which confer specific chemical and biological properties

Properties

CAS No.

920798-79-4

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

(2S)-4-tert-butyl-2-(4-chlorophenyl)morpholine

InChI

InChI=1S/C14H20ClNO/c1-14(2,3)16-8-9-17-13(10-16)11-4-6-12(15)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1

InChI Key

ILCXYZOBAAKUCE-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)N1CCO[C@H](C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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